BenchChemオンラインストアへようこそ!

4-bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cytotoxicity SAR Tubulin polymerization

4-Bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 409357-64-8) is a synthetic sulfonamide derivative with the molecular formula C₁₄H₁₅BrN₂O₄S and a molecular weight of 387.25 g/mol. The compound features a 4-bromo-2,5-dimethoxy-substituted benzenesulfonamide core linked via a methylene bridge to a pyridin-3-yl moiety.

Molecular Formula C14H15BrN2O4S
Molecular Weight 387.25
CAS No. 409357-64-8
Cat. No. B2671749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
CAS409357-64-8
Molecular FormulaC14H15BrN2O4S
Molecular Weight387.25
Structural Identifiers
SMILESCOC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCC2=CN=CC=C2
InChIInChI=1S/C14H15BrN2O4S/c1-20-12-7-14(13(21-2)6-11(12)15)22(18,19)17-9-10-4-3-5-16-8-10/h3-8,17H,9H2,1-2H3
InChIKeyAEWWVICRTYEQJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 409357-64-8): Structural Identity and Procurement Baseline


4-Bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 409357-64-8) is a synthetic sulfonamide derivative with the molecular formula C₁₄H₁₅BrN₂O₄S and a molecular weight of 387.25 g/mol . The compound features a 4-bromo-2,5-dimethoxy-substituted benzenesulfonamide core linked via a methylene bridge to a pyridin-3-yl moiety. Spectroscopic identity is confirmed by ¹H NMR and GC-MS data archived in the SpectraBase database [1]. The 4-bromo-2,5-dimethoxybenzenesulfonamide scaffold belongs to a chemotype that has demonstrated sub-micromolar cytotoxicity against HeLa, HT-29, and MCF7 human tumor cell lines in structurally related analogs [2]. Due to limited primary pharmacological data for this exact compound, procurement decisions should be guided by its distinct structural features—particularly the pyridin-3-ylmethyl N-substituent and the 4-bromo-2,5-dimethoxy substitution pattern—which differentiate it from closely related benzenesulfonamide analogs in both physicochemical properties and potential target engagement profiles.

Why Generic Substitution of 4-Bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 409357-64-8) Carries Scientific Risk


The 4-bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide chemotype occupies a narrow SAR niche where small structural perturbations produce large changes in biological activity. In a systematic methoxy/bromo scan of related benzenesulfonamides, the 4-bromo-2,5-dimethoxy substitution pattern was identified as the most potent series, with 4-brominated compounds 23–25 achieving sub-micromolar to nanomolar antiproliferative activity, whereas non-brominated or differently methoxylated analogs showed substantially weaker or negligible cytotoxicity [1]. The N-substituent is equally critical: replacing the pyridin-3-ylmethyl group with a benzyl group (N-benzyl-4-bromo-2,5-dimethoxybenzenesulfonamide) or eliminating the methylene spacer (4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide, CAS 898654-30-3) alters hydrogen-bonding capacity, basicity, and three-dimensional conformation at the sulfonamide nitrogen, which can redirect target engagement from tubulin or bromodomain proteins to entirely different targets such as tissue non-specific alkaline phosphatase (TNAP) . Simply interchanging compounds within this sulfonamide class without accounting for the specific combination of bromine position, methoxy substitution, and the pyridin-3-ylmethyl N-substituent risks loss of the desired pharmacological profile.

Quantitative Differentiation Evidence for 4-Bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 409357-64-8) vs. Closest Analogs


Substitution Pattern Potency: 4-Bromo-2,5-dimethoxy Core vs. Non-Brominated or Differently Substituted Benzenesulfonamides in Cytotoxicity Assays

In a systematic SAR study of 37 N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides, the 4-bromo-2,5-dimethoxyaniline series (compounds 23–25) exhibited the most potent cytotoxicity, with compound 25 achieving nanomolar antiproliferative activity (GI₅₀ < 100 nM against MCF7) and inhibiting microtubular protein polymerization at micromolar concentrations [1]. Non-brominated analogs in the same series were substantially less active. While the exact compound 4-bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide was not directly tested in this study, it shares the identical 4-bromo-2,5-dimethoxybenzenesulfonamide pharmacophore that was identified as critical for tubulin binding and cytotoxicity [1]. This class-level evidence supports the expectation that the 4-bromo-2,5-dimethoxy substitution pattern confers intrinsically higher cytotoxic potency than the non-brominated or 3-bromo analogs.

Cytotoxicity SAR Tubulin polymerization Cancer

N-Substituent Geometry: Pyridin-3-ylmethyl (Methylene Spacer) vs. Pyridin-3-yl (Direct Attachment) in Target Engagement Profiles

The presence of a methylene (–CH₂–) spacer between the sulfonamide nitrogen and the pyridine ring in CAS 409357-64-8 introduces a conformational degree of freedom and alters the pKₐ of the sulfonamide NH relative to the directly attached pyridin-3-yl analog (CAS 898654-30-3). In the direct-attachment analog 4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide, the lone pair of the sulfonamide nitrogen is conjugated with the pyridine π-system, reducing NH acidity and constraining the dihedral angle between the pyridine and benzenesulfonamide planes . The methylene spacer in CAS 409357-64-8 decouples this conjugation, restoring sulfonamide NH hydrogen-bond donor capacity and permitting a broader range of binding conformations. This structural difference has practical consequences: the direct-attachment analog has been reported to inhibit tissue non-specific alkaline phosphatase (TNAP), whereas pyridin-3-ylmethyl-substituted sulfonamides are more commonly associated with bromodomain and kinase inhibitor patent families (e.g., GSK pyridyl bromodomain inhibitors, US Patent 10,934,272) [1]. No direct head-to-head bioactivity comparison of these two analogs in the same assay has been published.

Target selectivity Structural biology Sulfonamide SAR

Pyridine Regioisomerism: Pyridin-3-ylmethyl vs. Pyridin-4-ylmethyl Benzenesulfonamide in Physicochemical and Binding Properties

The regioisomeric analog 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide differs from CAS 409357-64-8 only in the attachment position of the pyridine nitrogen (para vs. meta). This seemingly minor change alters the dipole moment, hydrogen-bond acceptor geometry, and overall molecular electrostatic potential. In pyridine-containing drug candidates, the 3-pyridyl isomer generally exhibits a different cytochrome P450 inhibition profile and altered metabolic stability compared to the 4-pyridyl isomer due to differences in nitrogen lone-pair accessibility and steric environment [1]. While no published bioactivity data exist for either regioisomer of this specific chemotype, established medicinal chemistry principles predict that the 3-pyridylmethyl isomer (CAS 409357-64-8) presents a distinct hydrogen-bond acceptor vector orientation (˜120° angle between ring centroid and nitrogen lone pair) compared to the 4-pyridylmethyl analog (˜180° linear orientation) [1]. These differences are likely to affect binding pose and affinity at any protein target.

Regioisomer differentiation Physicochemical properties Molecular recognition

Spectroscopic Identity Confirmation: Unique NMR and MS Signatures vs. Closest Structural Analogs

CAS 409357-64-8 possesses a unique combination of ¹H NMR and mass spectrometric signatures that distinguish it from its closest analogs. SpectraBase archives confirm the compound's identity with one ¹H NMR spectrum and one GC-MS spectrum [1]. The molecular ion [M]⁺ at m/z 386/388 (¹:¹ Br isotope pattern) and the characteristic fragmentation pattern arising from the sulfonamide S–N bond cleavage are diagnostic for this specific structure. The ¹H NMR spectrum displays the benzenesulfonamide aromatic protons as two singlets (H-3 and H-6 of the 1,2,4,5-tetrasubstituted benzene ring), the pyridin-3-yl protons as a characteristic ABX spin system, the methylene linker as a doublet (J ≈ 6 Hz), and two methoxy singlets. This spectral fingerprint is distinct from that of the pyridin-3-yl direct-attachment analog (CAS 898654-30-3), which lacks the methylene proton signal, and from the 3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide (Thermo Scientific, 97%), which lacks the two methoxy singlets [2]. Confirmation of these spectral signatures upon receipt provides a definitive identity test.

Analytical chemistry Quality control Structure confirmation

Patent Landscape: Benzenesulfonamide Compound Class in Therapeutic Intellectual Property

The benzenesulfonamide chemotype encompassing CAS 409357-64-8 appears in multiple patent families, including US Patent 8,633,196 B2 (benzenesulfonamide compounds for medicinal and cosmetic use) and is structurally related to the GSK pyridyl bromodomain inhibitor series (US Patent 10,934,272) [1]. The pyridin-3-ylmethyl N-substituent is a recurring motif in patent claims for bromodomain and kinase inhibitors, whereas the pyridin-3-yl direct-attachment variant appears in patents targeting alkaline phosphatase and BCR-ABL . This patent family divergence provides circumstantial evidence that the methylene spacer in CAS 409357-64-8 directs the compound toward epigenetic target space (bromodomains) rather than phosphatase or classical kinase targets. However, the specific compound 409357-64-8 is not individually exemplified with biological data in any publicly available patent, limiting the strength of this evidence.

Patent analysis Therapeutic applications Bromodomain inhibition Kinase inhibition

Recommended Research and Industrial Application Scenarios for 4-Bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 409357-64-8)


Scaffold-Hopping and Structure-Activity Relationship (SAR) Expansion of Bromodomain or Kinase Inhibitor Chemical Series

CAS 409357-64-8 serves as a strategic building block or reference compound for medicinal chemistry programs exploring pyridin-3-ylmethyl-substituted benzenesulfonamides as bromodomain or kinase inhibitor leads. Its methylene spacer distinguishes it from direct-attachment pyridinyl sulfonamides and positions it within the GSK pyridyl bromodomain inhibitor patent space [1]. The 4-bromo substituent provides a synthetic handle for further diversification via cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while the 2,5-dimethoxy pattern mimics the substitution array found in the most potent tubulin-targeting cytotoxic sulfonamides [2]. Researchers seeking to build focused libraries around this chemotype should prioritize this compound as the parent scaffold.

Differentiation Control in Tubulin Polymerization Inhibitor Mechanism-of-Action Studies

The 4-bromo-2,5-dimethoxybenzenesulfonamide core has been validated as a tubulin polymerization inhibitor pharmacophore, with the most potent analogs achieving nanomolar antiproliferative activity and causing G₂/M cell-cycle arrest [1]. CAS 409357-64-8, bearing this core but a distinct N-substituent (pyridin-3-ylmethyl vs. the 5-methoxyphenyl group in the published series), provides an ideal tool compound to probe whether the tubulin-targeting activity is retained, enhanced, or redirected when the N-substituent is changed. Comparative testing against the published compound 25 and the N-benzyl analog can delineate the N-substituent SAR for tubulin vs. alternative targets.

Analytical Reference Standard for Regioisomer and Analog Quality Control in Procurement

The well-defined spectroscopic signature of CAS 409357-64-8—including its unique ¹H NMR pattern (two aromatic singlets, two methoxy singlets, pyridyl ABX system, and methylene doublet) and characteristic Br-isotope MS fragmentation [1]—makes it suitable as an analytical reference standard for verifying the identity and purity of incoming batches. Its spectral features are sufficiently distinct from the common mis-shipment risks: 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide (regioisomer), 4-bromo-2,5-dimethoxy-N-(pyridin-3-yl)benzenesulfonamide (lacking methylene), and 3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide (lacking methoxy groups) [2].

Intellectual Property FTO and Prior Art Search Reference Compound

CAS 409357-64-8 occupies a defined structural position within multiple patent families, including US 8,633,196 B2 (benzenesulfonamide compounds for medicinal and cosmetic applications) [1] and the broader pyridyl bromodomain inhibitor patent landscape [2]. Procurement of this compound enables direct experimental comparison with patented exemplars, supporting freedom-to-operate analyses, patent circumvention strategies, or the generation of comparative biological data for patent office submissions. Its specific substitution pattern—4-bromo-2,5-dimethoxy with pyridin-3-ylmethyl N-substitution—provides a non-obvious combination that may itself represent novel composition-of-matter space depending on the specific therapeutic indication.

Quote Request

Request a Quote for 4-bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.